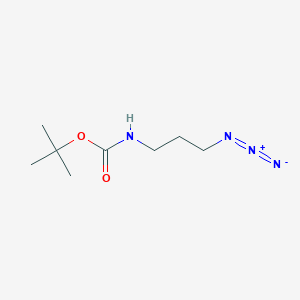tert-butyl N-(3-azidopropyl)carbamate
CAS No.: 129392-84-3
Cat. No.: VC7546040
Molecular Formula: C8H16N4O2
Molecular Weight: 200.242
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 129392-84-3 |
|---|---|
| Molecular Formula | C8H16N4O2 |
| Molecular Weight | 200.242 |
| IUPAC Name | tert-butyl N-(3-azidopropyl)carbamate |
| Standard InChI | InChI=1S/C8H16N4O2/c1-8(2,3)14-7(13)10-5-4-6-11-12-9/h4-6H2,1-3H3,(H,10,13) |
| Standard InChI Key | OLSPEVFARDFFIS-UHFFFAOYSA-N |
| SMILES | CC(C)(C)OC(=O)NCCCN=[N+]=[N-] |
Introduction
Synthesis and Manufacturing
Primary Synthetic Routes
The synthesis of tert-butyl N-(3-azidopropyl)carbamate typically involves two key steps:
-
Carbamate Protection: A 3-aminopropanol derivative is reacted with di-tert-butyl dicarbonate (Boc anhydride) in the presence of a base to form tert-butyl (3-hydroxypropyl)carbamate .
-
Azide Introduction: The hydroxyl group is converted to an azide via nucleophilic substitution. For example, tert-butyl (3-bromopropyl)carbamate (CAS: 83948-53-2) reacts with sodium azide (NaN₃) in dimethylformamide (DMF) or water/dioxane mixtures at elevated temperatures (70–75°C) .
-
Reactants: tert-Butyl (3-bromopropyl)carbamate (1 eq.), NaN₃ (2 eq.).
-
Conditions: Reflux in H₂O/dioxane (1:1) at 75°C for 2 hours.
Alternative Methods
-
Mitsunobu Reaction: Employing triphenylphosphine and diethyl azodicarboxylate (DEAD) to convert alcohols to azides .
-
Direct Aminolysis: Using propargylamine to functionalize cellulose phenyl carbonates, as demonstrated in polymer chemistry .
Physicochemical Properties
The compound exhibits the following characteristics :
| Property | Value |
|---|---|
| Molecular Formula | C₈H₁₆N₄O₂ |
| Molar Mass | 200.24 g/mol |
| Density | 1.279 ± 0.06 g/cm³ |
| Boiling Point | 285.3 ± 23.0°C (predicted) |
| Melting Point | Low-melting solid (exact value N/A) |
| Solubility | Sparingly soluble in chloroform, ethyl acetate |
| Spectral Data (IR) | Azide stretch: ~2100 cm⁻¹ |
Applications in Research and Industry
Click Chemistry and Bioconjugation
The azide group enables copper-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of click chemistry. Notable applications include:
-
Polymer Functionalization: Immobilizing cellulose carbamates onto silica gel for chiral stationary phases in chromatography .
-
Peptide Stapling: Synthesizing PROTACs (proteolysis-targeting chimeras) for targeted protein degradation .
Pharmaceutical Intermediates
-
Alkylating Reagent: Used to modify piperidine derivatives for sulfonamide-based drugs .
-
Antimicrobial Agents: Quaternizing polymers to create cationic antimicrobial surfaces .
Materials Science
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume